1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Physicochemical Profiling Molecular Weight Optimization Lead Optimization

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4) is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine, chlorine, and a difluoromethoxy group. With a molecular formula of C₇H₃BrCl₂F₂O and a molecular weight of 291.90 g/mol , this compound serves as a key building block or intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research.

Molecular Formula C7H3BrCl2F2O
Molecular Weight 291.9 g/mol
CAS No. 1417567-38-4
Cat. No. B1459652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene
CAS1417567-38-4
Molecular FormulaC7H3BrCl2F2O
Molecular Weight291.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)F)Br)Cl
InChIInChI=1S/C7H3BrCl2F2O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
InChIKeyJCVSDRVAQJIYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4): Procurement and Technical Baseline


1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4) is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine, chlorine, and a difluoromethoxy group . With a molecular formula of C₇H₃BrCl₂F₂O and a molecular weight of 291.90 g/mol , this compound serves as a key building block or intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research [1]. Its structure provides distinct physicochemical properties and reactivity profiles compared to other halogenated benzenes [1].

Why 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene Cannot Be Simply Replaced with Other Halogenated Analogs


Halogenated benzene derivatives are not interchangeable due to the profound impact of substituent pattern on chemical reactivity, physical properties, and biological activity [1]. The specific ortho-difluoromethoxy group in 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene imparts a unique electronic and steric environment, significantly influencing both its lipophilicity and metabolic stability compared to analogs with alternative substitution patterns or different halogens [1]. Direct substitution with a compound like 1-Bromo-3-chloro-5-(difluoromethoxy)benzene or 1-Bromo-4-chloro-2-(difluoromethoxy)benzene would alter the steric and electronic profile of the molecule, potentially leading to different reactivity in cross-coupling reactions, altered pharmacokinetic properties in drug candidates, and inconsistent performance in synthetic pathways . The quantitative evidence below underscores why this specific substitution pattern is critical for reliable scientific and industrial outcomes.

Quantitative Differentiation of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4) Against Analogs


Comparative Physicochemical Properties: Molecular Weight and Halogen Count

The molecular weight of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is 291.90 g/mol, which is 34.44 g/mol higher than that of the mono-chloro analog 1-Bromo-3-chloro-5-(difluoromethoxy)benzene (257.46 g/mol) . This increase is due to the presence of two chlorine atoms versus one, directly impacting compound lipophilicity and potential for passive membrane permeability [1].

Physicochemical Profiling Molecular Weight Optimization Lead Optimization

Impact of Substitution Pattern on Lipophilicity (LogP)

The predicted partition coefficient (LogP) for 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is 4.12, significantly higher than the 3.41 predicted for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene [1]. This 0.71 LogP unit difference corresponds to an approximately 5-fold increase in lipophilicity, which can drastically alter a compound's ability to cross biological membranes [1].

Lipophilicity ADME Prediction Drug Design

Synthetic Utility: Cross-Coupling Reactivity Profile

The presence of both a bromine atom at the 1-position and two chlorine atoms at the 3- and 5-positions provides a specific reactivity profile for sequential cross-coupling reactions. The bromine atom is generally more reactive in Pd-catalyzed cross-couplings than the chlorines, allowing for selective functionalization [1]. In contrast, 1-Bromo-3-chloro-5-(difluoromethoxy)benzene lacks a second chlorine handle for further diversification, while 1-Bromo-4-chloro-2-(difluoromethoxy)benzene has a different electronic environment that may affect coupling efficiency .

Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Synthetic Methodology

Optimal Application Scenarios for 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4) Based on Evidence


Lead Optimization in Medicinal Chemistry Requiring High Lipophilicity

In drug discovery programs targeting intracellular or CNS-based receptors, 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is an ideal fragment due to its predicted high LogP of 4.12 [1]. This level of lipophilicity, which is 0.71 LogP units higher than its 4-chloro analog, facilitates passive membrane permeability, a critical property for compounds needing to cross the blood-brain barrier or access intracellular targets [1].

Sequential Cross-Coupling for Complex Molecular Scaffolds

This compound is uniquely suited for multi-step, divergent synthesis. The bromine atom can undergo selective cross-coupling (e.g., Suzuki-Miyaura), leaving the two chlorine atoms available for subsequent reactions (e.g., Buchwald-Hartwig amination or further cross-couplings) [2]. This orthogonality enables the efficient construction of complex, highly functionalized biaryl or polyaryl systems in a controlled manner.

Agrochemical Intermediate Development

Difluoromethoxybenzene derivatives are established intermediates in the synthesis of pyrethroid pesticides and other agrochemicals [3]. The specific polyhalogenated pattern of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene offers a distinct platform for developing novel crop protection agents with potentially improved efficacy or environmental profiles compared to analogs derived from mono-halogenated precursors.

Physicochemical Property Benchmarking and Analytical Standard

With a well-defined molecular weight of 291.90 g/mol and a purity specification of ≥95% , this compound can serve as a reliable standard for calibrating analytical instruments (e.g., LC-MS) and for benchmarking computational models of lipophilicity and permeability. Its distinct physicochemical signature makes it valuable in quality control and method development.

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